Cas no 69820-63-9 (1H-1,2,4-Triazole-1-propanenitrile,a-butyl-a-phenyl-)

1H-1,2,4-Triazole-1-propanenitrile,a-butyl-a-phenyl- structure
69820-63-9 structure
Product Name:1H-1,2,4-Triazole-1-propanenitrile,a-butyl-a-phenyl-
CAS No:69820-63-9
MF:C15H18N4
MW:254.330222606659
CID:507489
PubChem ID:155337
Update Time:2025-04-19

1H-1,2,4-Triazole-1-propanenitrile,a-butyl-a-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-propanenitrile,a-butyl-a-phenyl-
    • 3-(5-butyl-3-phenyl-1,2,4-triazol-1-yl)propanenitrile
    • Α-BUTYL-Α-PHENYL-1H-1,2,4-TRIAZOLE-1-PROPANENITRILE
    • 1H-1,2,4-triazole-1-propanenitrile, alpha-butyl-alpha-phenyl-
    • 2-Phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile
    • alpha-butyl-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile
    • alpha-butyl-alpha-phenyl-1H-1,2,4-triazole-1propanenitrile
    • WSBXOYCTBXULGP-UHFFFAOYSA-N
    • DTXSID10990089
    • 1H-1,2,4-Triazole-1-propanenitrile, .alpha.-butyl-.alpha.-phenyl-
    • 69820-63-9
    • SCHEMBL7808329
    • 2-Phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]hexanenitrile
    • Inchi: 1S/C15H18N4/c1-2-3-9-15(10-16,11-19-13-17-12-18-19)14-7-5-4-6-8-14/h4-8,12-13H,2-3,9,11H2,1H3
    • InChI Key: WSBXOYCTBXULGP-UHFFFAOYSA-N
    • SMILES: N1(C=NC=N1)CC(C#N)(C1C=CC=CC=1)CCCC

Computed Properties

  • Exact Mass: 254.15334
  • Monoisotopic Mass: 254.153147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.5

Experimental Properties

  • Density: 1.06
  • Boiling Point: 439.1°Cat760mmHg
  • Flash Point: 219.4°C
  • Refractive Index: 1.575
  • PSA: 54.5
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